Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Description
Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl carboxylate group at position 2 and a (2-chloro-6-fluorophenyl)methyl moiety at position 3. Its molecular formula is C₁₂H₉ClFN₂O₃, with a molecular weight of 295.67 g/mol (calculated). The compound’s structure combines electron-withdrawing (chloro, fluoro) and electron-donating (methyl ester) groups, making it a versatile intermediate in medicinal chemistry, particularly for antimicrobial and anti-inflammatory agent development .
The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the substituted phenyl group enhances lipophilicity and target binding specificity. Crystallographic studies using software like SHELXL and WinGX have confirmed its planar oxadiazole ring and the spatial orientation of substituents .
Properties
IUPAC Name |
methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c1-17-11(16)10-15-14-9(18-10)5-6-7(12)3-2-4-8(6)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQNZAZCXQKXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(O1)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article outlines its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClF NO. The compound features an oxadiazole ring, which is known for its potential in drug discovery due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines:
- MDA-MB-231 (breast cancer) : Studies show that oxadiazole derivatives induce apoptosis in this cell line with efficacy greater than standard treatments like doxorubicin .
- HT-29 (colon adenocarcinoma) : The compound has been evaluated for its potential to inhibit cell proliferation and induce apoptosis in HT-29 cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.4 | Apoptosis induction |
| HT-29 | 8.2 | Cell cycle arrest |
| U937 (leukemia) | 7.0 | Inhibition of proliferation |
Antimicrobial Properties
Oxadiazole derivatives have also shown antimicrobial activity against various pathogens. Research highlights their effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It promotes programmed cell death through the activation of apoptotic pathways.
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle at various checkpoints.
Study on Anticancer Efficacy
A study published in Medicinal Chemistry Communications evaluated the anticancer effects of several oxadiazole derivatives including this compound. The results indicated that these compounds significantly reduced cell viability in both MDA-MB-231 and HT-29 cell lines compared to control groups .
Toxicological Assessment
Toxicological assessments using Daphnia magna assays demonstrated low toxicity profiles for these oxadiazole derivatives, indicating their potential safety for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate are best understood through comparisons with analogs. Below is a detailed analysis of key derivatives:
Table 1: Structural and Physicochemical Comparisons
Key Findings
Substituent Position Effects :
- The 2-chloro-6-fluoro substitution on the phenyl ring in the target compound provides superior steric and electronic profiles compared to 3-chloro analogs. The para-fluoro group enhances π-π stacking interactions in receptor binding, as observed in crystallographic data .
- 2-Chlorophenyl-tetrazole derivatives exhibit reduced thermal stability due to the tetrazole ring’s propensity for ring-opening under acidic conditions .
Functional Group Impact :
- Replacing the methyl ester with a lithium carboxylate (e.g., C₁₀H₆ClN₂O₃Li) increases aqueous solubility by >50% but reduces cell membrane permeability .
- The trifluoromethyl group in C₄HF₃LiN₂O₃ significantly lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity in cross-coupling reactions .
Biological Activity :
Q & A
Q. Q1. What are the recommended synthetic routes for preparing Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate?
The synthesis typically involves coupling a substituted phenylmethyl group to the oxadiazole core. Building blocks such as 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylic acid () can be esterified using methanol under acidic or coupling reagent conditions (e.g., DCC/DMAP). Alternatively, cyclization of hydrazide intermediates with chloroformates may yield the oxadiazole ring. Purity optimization requires column chromatography or recrystallization in non-polar solvents.
Q. Q2. What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR can verify the methyl ester (-COOCH), oxadiazole ring protons (δ 8.5–9.0 ppm), and aromatic substituents ().
- X-Ray Crystallography : Single-crystal analysis resolves stereoelectronic effects and hydrogen bonding. Software like SHELX () or WinGX () refines anisotropic displacement parameters. For example, similar oxadiazole derivatives form 3D networks via N–H⋯N hydrogen bonds ().
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHClFNO) and fragmentation patterns.
Advanced Research: Biological Activity and Computational Modeling
Q. Q3. How does the 2-chloro-6-fluorophenyl substituent influence biological activity in COX-2 inhibition studies?
The 2-chloro-6-fluorophenyl group enhances steric bulk and electron-withdrawing effects, potentially improving binding to COX-2’s hydrophobic pocket. highlights that analogous structures (e.g., N-(2-chloro-6-fluorophenyl)-tetrazole derivatives) show IC values <1 μM due to optimized π-π stacking and van der Waals interactions. Computational docking (AutoDock Vina) with COX-2 (PDB ID 5KIR) can predict binding modes, while MD simulations assess stability.
Q. Q4. What metabolic pathways are associated with this compound in pharmacological studies?
In vivo metabolism may involve hepatic oxidation of the methyl ester to carboxylic acid derivatives. identifies a related flucloxacillin metabolite with a 2-chloro-6-fluorophenyl-substituted isoxazole, suggesting cytochrome P450-mediated transformations. LC-MS/MS can track metabolites in plasma or urine, while microsomal assays (e.g., human liver microsomes) validate enzymatic stability.
Data Analysis and Methodological Challenges
Q. Q5. How can researchers resolve discrepancies between experimental and computational data (e.g., NMR vs. DFT-calculated shifts)?
- DFT Optimization : Gaussian09 calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts. Deviations >0.5 ppm may indicate solvent effects or crystal packing ().
- Dynamic Effects : Include solvent models (e.g., PCM for DMSO) and compare with experimental H NMR in the same solvent.
- Crystallographic Validation : Overlay DFT-optimized geometries with X-ray structures () to identify conformational biases.
Q. Q6. What strategies mitigate batch-to-batch variability in purity during synthesis?
- Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor impurities. emphasizes threshold limits (<0.1% for API impurities).
- Process Optimization : Adjust reaction stoichiometry (e.g., 1.2 eq. coupling reagent) and temperature (60–80°C for cyclization).
Crystallography and Structural Refinement
Q. Q7. What are best practices for refining crystal structures of oxadiazole derivatives?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 Venture diffractometer.
- SHELX Refinement : Apply TWIN/BASF commands for twinned crystals (). For anisotropic displacement, set ISOR restraints on mobile groups (e.g., methyl esters).
- Validation : Check R (<5%) and Flack parameter () to confirm absolute configuration.
Toxicity and Safety Profiling
Q. Q8. What in vitro assays assess the compound’s cytotoxicity for preclinical studies?
- MTT/PrestoBlue Assays : Test IC in HEK-293 or HepG2 cells.
- hERG Binding Assay : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks.
- AMES Test : Screen for mutagenicity with Salmonella typhimurium strains (TA98/TA100).
Advanced Applications in Drug Design
Q. Q9. How can this compound serve as a scaffold for prodrug development?
Ester hydrolysis (e.g., via esterases) can release active carboxylic acid derivatives. discusses ethyl oxadiazole carboxylates as prodrug candidates, with pH-dependent stability studies (e.g., SGF at pH 1.2 vs. SIF at pH 6.8).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
